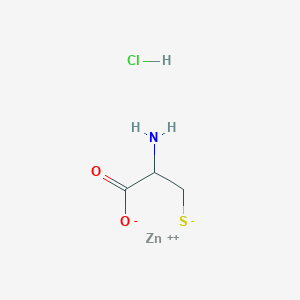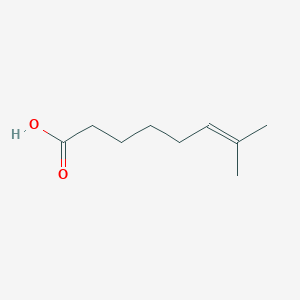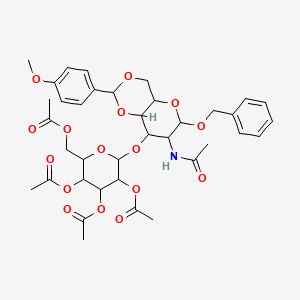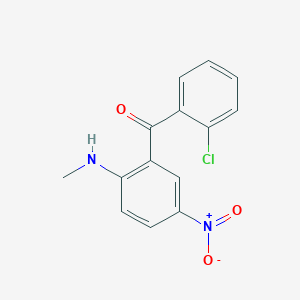![molecular formula C18H15BrO3 B12286248 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its bromine substitution and multiple hydroxyl groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol typically involves the bromination of a precursor compound, such as 8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol. The bromination reaction can be carried out using bromine in an organic solvent like carbon tetrachloride under reflux conditions . The reaction is monitored until the desired level of bromination is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the parent hydrocarbon. Substitution reactions can result in various functionalized derivatives.
科学的研究の応用
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological macromolecules, such as DNA, are studied to understand its potential mutagenic or carcinogenic effects.
Medicine: Research into its potential therapeutic applications, including anticancer properties, is ongoing.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The metabolic activation of this compound involves the formation of reactive intermediates that can bind covalently to DNA, causing structural damage and disrupting normal cellular processes.
類似化合物との比較
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A similar polycyclic aromatic hydrocarbon with hydroxyl groups and a different substitution pattern.
10,10’-Dibromo-9,9’-bianthracene: Another brominated polycyclic aromatic compound with different structural features.
Uniqueness
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol is unique due to its specific bromine substitution and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C18H15BrO3 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |
InChI |
InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H |
InChIキー |
UOQQJNGFRDWILY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12286185.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)


![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)
![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)




![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
